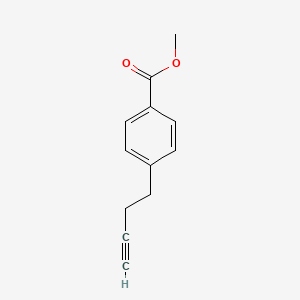
Methyl4-(but-3-yn-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(but-3-yn-1-yl)benzoate is an organic compound with the molecular formula C12H12O2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the benzene ring is substituted by a but-3-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(but-3-yn-1-yl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(but-3-yn-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl 4-(but-3-yn-1-yl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(but-3-yn-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond in the but-3-yn-1-yl group to a double or single bond.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-(but-3-yn-1-yl)benzoic acid or 4-(but-3-yn-1-yl)benzaldehyde.
Reduction: Formation of 4-(but-3-en-1-yl)benzoate or 4-(butyl)benzoate.
Substitution: Formation of various substituted methyl 4-(but-3-yn-1-yl)benzoates depending on the substituent introduced.
Scientific Research Applications
Methyl 4-(but-3-yn-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(but-3-yn-1-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. The but-3-yn-1-yl group can undergo various transformations, leading to the formation of reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(but-3-en-1-yl)benzoate
- Methyl 4-(butyl)benzoate
- Methyl 4-(prop-2-yn-1-yl)benzoate
Uniqueness
Methyl 4-(but-3-yn-1-yl)benzoate is unique due to the presence of the but-3-yn-1-yl group, which imparts distinct chemical reactivity and potential applications. The triple bond in the but-3-yn-1-yl group allows for a variety of chemical transformations that are not possible with similar compounds lacking this functional group.
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 4-but-3-ynylbenzoate |
InChI |
InChI=1S/C12H12O2/c1-3-4-5-10-6-8-11(9-7-10)12(13)14-2/h1,6-9H,4-5H2,2H3 |
InChI Key |
OMAFVRRPTNKCSR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















